molecular formula C18H17FN2S B052084 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole CAS No. 113759-19-6

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Cat. No.: B052084
CAS No.: 113759-19-6
M. Wt: 312.4 g/mol
InChI Key: ZTFDMDJGJVUYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SM-8849 involves several key steps:

    Starting Material: The reaction begins with 2-(2-fluorobiphenyl-4-yl)propionic acid.

    Formation of Intermediate: This compound is reacted with thionyl chloride to form an acyl chloride intermediate.

    Addition of Tris(trimethylsilyloxy)ethylene: The intermediate is then treated with tris(trimethylsilyloxy)ethylene to yield 3-(2-fluorobiphenyl-4-yl)-1-hydroxy-2-butanone.

    Chlorination: The hydroxy compound is further treated with carbon tetrachloride and triphenylphosphine to form 1-chloro-3-(2-fluorobiphenyl-4-yl)-2-butanone.

    Final Step: The final step involves heating the chlorinated compound with N-methylthiourea in water to produce SM-8849.

Scientific Research Applications

Immunomodulatory Effects

SM-8849 has been identified as a novel immunomodulatory agent. Research indicates its potential in modulating immune responses, making it a candidate for treating autoimmune diseases and conditions characterized by immune dysregulation. In animal studies, SM-8849 demonstrated significant effects on immune system modulation, enhancing the understanding of its therapeutic mechanisms .

Anticancer Potential

The compound's interaction with specific biological targets suggests potential applications in cancer therapy. Preliminary studies indicate that SM-8849 may inhibit tumor growth by affecting pathways involved in cell proliferation and survival. Further research is necessary to elucidate its anticancer mechanisms and efficacy in clinical settings .

Treatment of Digestive Disorders

There is emerging evidence that SM-8849 may be effective in treating digestive disorders due to its ability to influence gastrointestinal motility and secretion. This application is particularly relevant for conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

Case Study 1: Immunomodulatory Activity

In a study conducted on rats, the metabolism of SM-8849 was investigated, revealing the presence of several metabolites that were linked to its immunomodulatory effects. The study utilized thermospray mass spectrometry (TSP-MS) to analyze the metabolites, indicating that SM-8849 could be processed into active forms that exert biological effects on the immune system .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of SM-8849 involved in vitro assays where the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and establish a therapeutic window for clinical use.

Comparative Analysis of Related Compounds

Compound NameStructureKey Features
2-MethylthiazoleStructureSimple thiazole structure; used in various synthetic applications.
2-AminothiazoleStructureContains an amino group; known for biological activity against pathogens.
BiphenylStructureCore structure; serves as a building block in organic synthesis.

What differentiates SM-8849 from these compounds is its unique combination of the biphenyl moiety and the thiazole ring, along with fluorine substitution, enhancing its biological activity and therapeutic applications compared to simpler analogues .

Comparison with Similar Compounds

SM-8849 is unique among thiazole derivatives due to its specific inhibition of the CD44 antigen. Similar compounds include:

Biological Activity

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole, also known as SM-8849, is a thiazole derivative developed primarily for its potential therapeutic applications in immunomodulation and treatment of various diseases. This compound has garnered attention due to its unique structure and biological properties.

  • Molecular Formula: C18H17FN2S
  • Molecular Weight: 312.404 g/mol
  • CAS Number: 113759-19-6
  • Density: 1.212 g/cm³
  • Boiling Point: 433.3°C at 760 mmHg
  • Flash Point: 215.9°C

SM-8849 primarily functions as an immunomodulatory agent. Its mechanism involves the inhibition of the CD44 antigen, a glycoprotein that plays a critical role in cell adhesion and migration. By targeting CD44, SM-8849 can influence T cell-dependent immune responses, which may be beneficial in treating autoimmune disorders and enhancing immune function in various pathological conditions.

Immunomodulation

Research indicates that SM-8849 exhibits significant immunomodulatory effects. In preclinical studies, it has been shown to enhance T cell responses, making it a candidate for treating conditions like rheumatoid arthritis and other immune-mediated diseases .

Metabolism Studies

Efficacy in Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, SM-8849 demonstrated a reduction in inflammatory markers and joint swelling compared to control groups. This suggests its potential as a therapeutic agent for managing rheumatoid arthritis symptoms by modulating immune responses .

Effects on Digestive Disorders

Another area of investigation focused on the effects of SM-8849 on digestive system disorders. The compound showed promise in alleviating symptoms associated with fecal incontinence, indicating its broader therapeutic potential beyond immunomodulation .

Comparison with Similar Compounds

Compound NameMechanism of ActionPotential Applications
SM-8849CD44 inhibitionAutoimmune diseases, digestive disorders
2-Arylidenehydrazinyl-4-arylthiazoleAntibacterial, anticancer propertiesVarious cancers, infections

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) for precise durations (e.g., 4–18 hours) can enhance reaction efficiency. Post-synthesis purification via crystallization (e.g., water-ethanol mixtures) and vacuum distillation are critical for purity. Yield improvements may involve adjusting stoichiometric ratios of precursors or optimizing cooling/stirring protocols during crystallization .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone structure and substituent positions. Infrared (IR) spectroscopy validates functional groups (e.g., amine, thiazole rings). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis (C, H, N, S) corroborates purity by matching experimental and theoretical compositions .

Q. How can researchers assess the purity of synthesized batches of this compound?

  • Methodological Answer : Combine melting point analysis (consistency with literature values) with chromatographic methods like HPLC or TLC. For example, HPLC using a C18 column and UV detection at 254 nm can resolve impurities. Quantitative analysis via integration of peaks ensures ≥95% purity, a common threshold for biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated kinase inhibition assays (e.g., ATP-competitive binding assays with recombinant kinases) and include positive controls (e.g., staurosporine). Replicate studies in multiple cell lines (e.g., MCF-7, HeLa) to confirm target specificity. Statistical meta-analysis of IC₅₀ values across studies can identify outliers .

Q. How can molecular docking studies be designed to evaluate interactions between this compound and kinase targets?

  • Methodological Answer : Use X-ray crystallography or cryo-EM structures of target kinases (e.g., EGFR, VEGFR) from the PDB database. Perform docking simulations with software like AutoDock Vina, focusing on binding energy (ΔG) and hydrogen-bonding interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Conduct abiotic degradation studies under varying pH, UV light, and temperature conditions. Use LC-MS/MS to identify degradation products (e.g., hydroxylated or dehalogenated derivatives). For biotic degradation, incubate with soil or microbial consortia and monitor via isotopic labeling (¹⁴C tracking). Environmental fate models (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Q. How can researchers address discrepancies between in vitro and in silico activity predictions for this compound?

  • Methodological Answer : Cross-validate computational predictions (e.g., QSAR models) with experimental dose-response curves. Investigate pharmacokinetic factors (e.g., membrane permeability via PAMPA assays) that may limit in vivo efficacy. Use molecular dynamics simulations to assess conformational flexibility in physiological conditions .

Properties

CAS No.

113759-19-6

Molecular Formula

C18H17FN2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)

InChI Key

ZTFDMDJGJVUYQE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

Synonyms

4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
SM 8849
SM-8849

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (27.7 mg, 0.1 mmol; [α]D25°C. +180° (c=0.744, CHCl3), N-methylthiourea (9 mg, 0.1 mmol) and sodium bicarbonate (9.2 mg, 0.11 mmol) in methanol (1 ml) was stirred at room temperature for 28 hr and the mixture was diluted with NaCl aq., then extracted with ethyl acetate. The extracts were dried with magnesium sulfate and evaporated under reduced pressure to a residue, which was chromatographed to afford (+)-2-methylamino-4-(1-(2-fluoro-4-biphenylyl)ethyl)thiazole (21.9 mg, 70% yield): [α]D25°C. +10.7° (c=0.15, CHCl3); 70%ee.
Name
(+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
9.2 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N-methylthiourea (5.55 g, 61.6 mmol) in water was heated with 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (16.50 g, 59.6 mmol) at 90° C. for 3 hr. Treatment in same manner of Example 1 to give 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole (13.15 g, 71% yield): mp 129°-129.5° C.
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.